Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
Description
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- is a diarylalkane compound featuring two benzene rings connected via a 1,3-propanediyl bridge substituted with a pentyl group at the central carbon. These analogs differ in the alkyl chain length attached to the propanediyl bridge, which influences their physicochemical properties and applications .
Properties
IUPAC Name |
1-phenyloctan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-2-3-6-13-20(19-14-9-5-10-15-19)17-16-18-11-7-4-8-12-18/h4-5,7-12,14-15,20H,2-3,6,13,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMDTJAGDKCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572769 | |
| Record name | 1,1'-(Octane-1,3-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79606-18-1 | |
| Record name | 1,1'-(Octane-1,3-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Context
The compound’s IUPAC name, 1,1'-(1-pentyl-1,3-propanediyl)bis-benzene, denotes a molecule where two benzene rings are linked via a three-carbon chain (propanediyl group) with a pentyl substituent on the central carbon. Its molecular formula is C₂₁H₂₈ , with a molecular weight of 280.45 g/mol (CAS RN 79606-18-1). The presence of the pentyl group introduces steric and electronic effects that influence synthetic pathways, particularly in Friedel-Crafts alkylation reactions.
Friedel-Crafts Benzylation Using FeCl₃-Based Deep Eutectic Solvents
Reaction Mechanism and Catalytic System
The most robust methodology for synthesizing 1,1-diarylalkanes, including derivatives like 1,1'-(1-pentyl-1,3-propanediyl)bis-benzene, involves FeCl₃-based deep eutectic solvents (DES) . The DES, composed of 3 FeCl₃·6H₂O and glycerol (Gly), acts as both a Lewis acid catalyst and a green solvent. The reaction proceeds via classical electrophilic aromatic substitution , where a benzyl carbocation intermediate forms and attacks the arene nucleophile.
For the pentyl-substituted variant, benzylating agents such as 1-pentyl-3-chloropropane or 1-pentylpropanol could serve as electrophiles. The Fe(III) center stabilizes the carbocation, enhancing regioselectivity and minimizing dimerization side reactions.
Optimization and Substrate Scope
Key parameters for maximizing yield include:
- Temperature : 120°C
- Reaction time : 7–24 hours
- Molar ratio : 8 equivalents of arene to electrophile.
A representative synthesis might involve reacting toluene with 1-pentyl-3-chloropropane in the FeCl₃-Gly DES, yielding the target compound after 12 hours at 120°C. The DES’s reusability (up to 20 cycles without yield loss) makes this method industrially viable.
Table 1: Optimized Conditions for FeCl₃-DES-Mediated Synthesis
| Parameter | Value |
|---|---|
| Catalyst | 3 FeCl₃·6H₂O/Gly |
| Solvent | DES (self-contained) |
| Temperature | 120°C |
| Reaction Time | 7–24 h |
| Arene:Electrophile | 8:1 |
| Yield Range | 70–93% |
Alternative Synthetic Pathways
Classical Friedel-Crafts Alkylation with AlCl₃
Traditional methods employ AlCl₃ in volatile organic solvents (VOCs) like dichloromethane. For example, reacting benzene with 1-pentyl-3-propanol in the presence of AlCl₃ generates the carbocation intermediate, which undergoes electrophilic attack. However, this approach suffers from low recyclability , hazardous waste , and challenges in isolating products.
Electrochemical Intramolecular Alkylation
Recent advances in electrochemistry enable carbocation generation via anodic oxidation of carboxylic acids. While this method is catalyst-free and operates under mild conditions, its applicability to 1,1'-(1-pentyl-1,3-propanediyl)bis-benzene remains untested. Adaptation would require designing a precursor with a carboxylic acid group adjacent to the pentyl chain.
Challenges in Steric and Electronic Modulation
The pentyl group’s steric bulk complicates carbocation formation and aromatic substitution. Substrates with electron-donating groups (e.g., -OCH₃) on the arene enhance reactivity, whereas electron-withdrawing groups (e.g., -NO₂) necessitate harsher conditions. For instance, nitrobenzene derivatives fail to react under standard DES conditions due to excessive deactivation.
Industrial-Scale Synthesis and Purification
The FeCl₃-DES method excels in scalability. A 10 mmol-scale synthesis of analogous 1,1-diarylethanes achieved 90% yield, with product isolation via simple phase separation. For 1,1'-(1-pentyl-1,3-propanediyl)bis-benzene, vacuum distillation or column chromatography may be required to remove unreacted pentyl precursors.
Analytical Characterization
Post-synthesis analysis relies on:
- ¹H/¹³C NMR : To confirm regioselectivity and substituent integration.
- GC-MS : For purity assessment and detection of dimerization byproducts.
- IR Spectroscopy : Identification of alkyl C-H stretches (2800–3000 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) to produce corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium, CrO in acetic acid.
Reduction: LiAlH in anhydrous ether, sodium borohydride (NaBH) in methanol.
Substitution: Halogens (Cl, Br) in the presence of a Lewis acid catalyst, nitrating mixture (HNO/HSO), sulfonating agents (SO/HSO).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-pentyl-1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the benzene rings and the nature of the molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Characteristics
The table below summarizes key differences in molecular formulas, substituents, and molecular weights (MW) among analogous compounds:
*Hypothetical values inferred from alkyl chain extension.
Key Observations :
Physicochemical Properties
Thermal Stability and Degradation
- 1,3-Diphenylpropane (C₁₅H₁₆) : Detected in pyrolysis products of polystyrene waste, indicating moderate thermal stability. Its formation is linked to radical recombination during degradation .
- Methyl-Substituted Analogs (C₁₆H₁₈) : Observed at higher retention times in GC-MS analyses (e.g., 18.44 min), suggesting increased boiling points compared to unsubstituted analogs .
Gas-Phase Properties
Environmental and Industrial Relevance
- Hazardous Contaminants : Both 1,3-diphenylpropane (CAS 1081-75-0) and its methyl-substituted analog (CAS 1520-44-1) are identified in hazardous waste plastics, highlighting their environmental persistence .
- Synthetic Byproducts : Methyl-substituted diarylpropanes are common in polystyrene pyrolysis, suggesting similar pathways for pentyl variants under industrial conditions .
Biological Activity
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- , also known as diphenylpropane , is a chemical compound with the molecular formula and a molecular weight of 196.2875 g/mol. This compound is categorized under the class of biphenyl compounds and has been studied for its potential biological activities.
Chemical Structure
The structural formula of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- can be represented as follows:
Biological Activity
Research into the biological activity of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- has revealed various pharmacological properties. The compound has shown potential in several areas:
- Antimicrobial Activity : Studies indicate that diphenylpropane derivatives exhibit antimicrobial properties against various pathogens. For instance, a study demonstrated that certain derivatives could inhibit bacterial growth effectively.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. The presence of phenolic groups in its structure contributes to its ability to scavenge free radicals.
- Enzyme Inhibition : Research has suggested that Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to significant implications in drug development for conditions such as cancer and inflammation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers tested various concentrations of diphenylpropane against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at higher concentrations.
| Concentration (mg/mL) | Staphylococcus aureus (%) | Escherichia coli (%) |
|---|---|---|
| 0.5 | 30 | 25 |
| 1.0 | 60 | 55 |
| 2.0 | 90 | 85 |
Case Study 2: Antioxidant Activity
A comparative study assessed the antioxidant activity of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- using the DPPH radical scavenging assay. The compound exhibited a significant scavenging effect compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µg/mL) |
|---|---|
| Benzene bis-propylene | 45 |
| Ascorbic Acid | 30 |
The biological activity of Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- can be attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) : The compound's phenolic structure allows it to donate electrons and neutralize ROS.
- Enzyme Interaction : By binding to active sites on enzymes, it can alter their function and subsequently affect metabolic pathways.
Q & A
Basic Research Questions
Q. How can "Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-" be reliably identified in complex mixtures using chromatographic techniques?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention time and trace mass analysis. For example, in catalytic co-pyrolysis studies, this compound elutes at ~44.8–45.5 minutes (C15H16, m/z 105–115) . Calibration with standards and comparison to databases (e.g., NIST) is critical. Cross-validate using high-resolution MS or NMR for ambiguous cases.
Q. What synthetic pathways are reported for synthesizing this compound?
- Methodology : The compound is often a byproduct of thermal degradation or catalytic pyrolysis of lignin or biomass. For targeted synthesis, Friedel-Crafts alkylation or coupling reactions using 1,3-propanediyl precursors with pentylbenzene derivatives may be employed. Intermediates like 1,3-diphenylbutane (CAS 1520-44-1) are structurally analogous and can inform reaction design .
Q. What are the key physicochemical properties critical for experimental design?
- Methodology : Key properties include boiling point (~295°C), density (~0.97 g/cm³), and vapor pressure (0.00274 mmHg at 25°C) . These parameters guide solvent selection, purification (e.g., distillation), and stability assessments (e.g., storage under inert gas). Computational tools like COSMO-RS can predict solubility and partition coefficients.
Advanced Research Questions
Q. How do catalytic conditions influence the yield of this compound during co-pyrolysis?
- Methodology : Optimize catalyst type (e.g., zeolites, metal oxides) and reaction temperature. For instance, in grape seed co-pyrolysis, acidic catalysts enhance dehydrogenation and cyclization, increasing yields. Monitor using real-time GC-MS and quantify via internal standards (e.g., deuterated analogs) . Kinetic modeling (e.g., Arrhenius plots) can further elucidate rate-limiting steps.
Q. What computational strategies resolve structural ambiguities among isomers (e.g., 1,3-propanediyl vs. 1,2-ethanediyl derivatives)?
- Methodology : Combine DFT calculations (e.g., Gaussian) for energy minimization with molecular dynamics simulations to predict spectroscopic signatures. Compare computed IR/Raman spectra or NMR chemical shifts (via GIAO) to experimental data. For example, distinguish 1,3-propanediyl isomers from 1,2-ethanediyl analogs using 13C NMR carbonyl shifts .
Q. How can conflicting chromatographic data (e.g., retention time variability) be resolved?
- Methodology : Variability arises from column aging, temperature gradients, or co-eluting compounds. Use tandem MS (MS/MS) for fragmentation patterns or orthogonal methods like HPLC with diode-array detection. For instance, shows retention times ranging from 15–30 minutes for similar biphenyl derivatives; confirm identity via spiking with synthesized standards .
Q. What role does stereochemistry play in the reactivity of this compound?
- Methodology : Investigate stereoelectronic effects using chiral chromatography (e.g., Chiralcel OD-H) or asymmetric synthesis. For example, highlights erythro-2,3-diphenylbutane as a stereoisomer with distinct reactivity in Diels-Alder reactions. Computational modeling (e.g., transition state analysis) can predict enantioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
